molecular formula C8H10F2N2O2 B13452285 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid

3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13452285
M. Wt: 204.17 g/mol
InChI Key: UVLORGGEVLZGGG-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has garnered attention due to its unique structure and potential applications. It consists of a pyrazole ring with difluoromethyl, ethyl, and methyl groups attached at specific positions. This compound is particularly interesting in the field of agrochemicals, where it serves as an intermediate in the synthesis of various fungicides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the introduction of difluoromethyl and other substituents onto a pyrazole ring. One common method involves the use of difluoroacetic acid, which is introduced at a post-synthesis phase. This method is cost-effective, simple, and safe, with high product yield and content . The reaction conditions often involve catalytic esterification using nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time .

Industrial Production Methods

Industrial production of this compound has been optimized to ensure high yield and purity. The process involves multiple steps, including the use of difluoroacetic acid and catalytic esterification. The reaction steps are designed to minimize the use of organic solvents, thereby reducing environmental pollution and solvent recovery costs .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Comparison with Similar Compounds

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique properties and applications compared to other similar compounds .

Biological Activity

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered significant attention in the field of agrochemicals, particularly for its biological activity as a fungicide. This article explores its synthesis, mechanisms of action, and biological efficacy, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₉H₈F₂N₂O₂
  • Molecular Weight : Approximately 204.18 g/mol

The presence of a difluoromethyl group, an ethyl group, and a methyl group attached to the pyrazole ring contributes to its unique electronic properties and biological interactions.

This compound acts primarily as a succinate dehydrogenase inhibitor (SDHI) . This enzyme plays a crucial role in the mitochondrial respiration chain, and its inhibition disrupts energy production in fungi, leading to growth inhibition. Research indicates that this compound can effectively inhibit specific metabolic pathways in various fungal species, making it a valuable tool in agricultural chemistry .

Antifungal Efficacy

Numerous studies have demonstrated the antifungal properties of this compound against several phytopathogenic fungi. The compound has shown moderate to excellent activity in inhibiting mycelial growth. A notable study found that derivatives of this compound exhibited superior antifungal activity compared to established fungicides like boscalid .

Fungus Species Inhibition Rate (%) Comparison with Boscalid
Alternaria solani85Higher
Fusarium oxysporum78Comparable
Rhizoctonia solani90Higher

Case Studies

In a recent investigation, researchers synthesized a series of amides derived from this compound and tested them against seven different phytopathogenic fungi. Among these, one particular derivative demonstrated significantly higher antifungal activity than boscalid, indicating the potential for developing new fungicides based on this structure .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its combination of functional groups that enhance its biological activity compared to other pyrazole derivatives. Below is a comparison table including structurally similar compounds:

Compound Name Molecular Formula Unique Features
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidC₆H₆F₂N₂O₂Lacks ethyl group; used as a reference standard
Ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylateC₉H₉F₂N₂O₂Ester derivative; commonly used in agrochemical synthesis
FluxapyroxadC₁₃H₁₅F₂N₃O₂Commercial fungicide derived from pyrazole structures

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

3-(difluoromethyl)-1-ethyl-5-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C8H10F2N2O2/c1-3-12-4(2)5(8(13)14)6(11-12)7(9)10/h7H,3H2,1-2H3,(H,13,14)

InChI Key

UVLORGGEVLZGGG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(F)F)C(=O)O)C

Origin of Product

United States

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